![molecular formula C13H8Cl2N2 B13690586 2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazo[1,2-a]pyridine core. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-aminopyridine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur at the dichlorophenyl group using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazo[1,2-a]pyridine core.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine has been extensively studied for its applications in various fields:
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt.
Pathways Involved: It inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
特性
分子式 |
C13H8Cl2N2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-3-5-10(15)13(9)11-8-17-7-2-1-6-12(17)16-11/h1-8H |
InChIキー |
QGOPUZQJPMLUFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C=C1)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
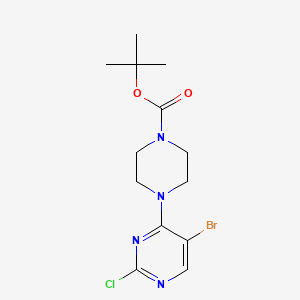

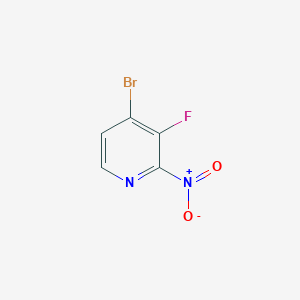
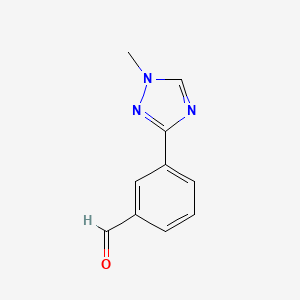
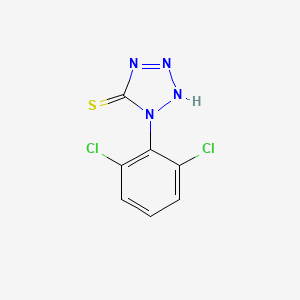
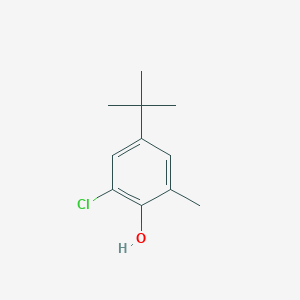
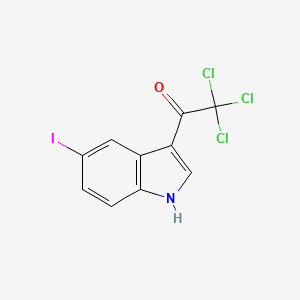
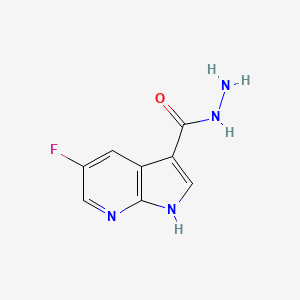
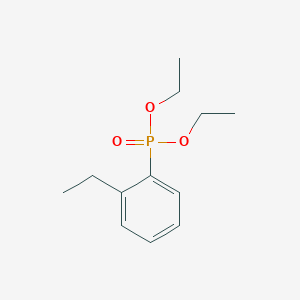
![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
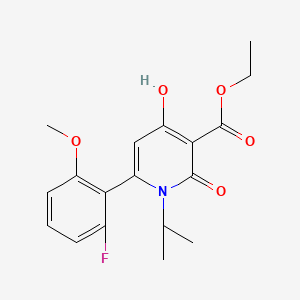
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
